molecular formula C13H12BrN3O B11948815 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea

1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B11948815
M. Wt: 306.16 g/mol
InChI Key: QICPPHIRJHKOGG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that features a bromophenyl group and a pyridinylmethyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-bromophenyl isocyanate with 3-pyridinemethanamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or column chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromophenyl and pyridinylmethyl groups can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridinyl group in the 2-position.

Uniqueness

1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the bromine and pyridinyl groups, which can influence its reactivity and binding properties. This unique structure can lead to distinct biological activities and material properties compared to its analogs.

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H12BrN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)

InChI Key

QICPPHIRJHKOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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